molecular formula C18H15N3 B14224148 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- CAS No. 824968-57-2

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-

Cat. No.: B14224148
CAS No.: 824968-57-2
M. Wt: 273.3 g/mol
InChI Key: WUJMCNZMAMFNTC-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of 1-phenyl-1-propyne and 3-methyl-5-phenyl-1H-pyrazole can yield the desired compound . Another method includes the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, it has applications in the development of fluorescent sensors and other analytical tools .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- include other pyrazoloisoquinolines and quinolinyl-pyrazoles . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness: What sets 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)- apart from similar compounds is its unique substitution pattern and the specific functional groups present in its structure

Properties

CAS No.

824968-57-2

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

3-methyl-5-(2-methylphenyl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H15N3/c1-11-7-3-4-8-13(11)17-14-9-5-6-10-15(14)18-16(19-17)12(2)20-21-18/h3-10H,1-2H3,(H,20,21)

InChI Key

WUJMCNZMAMFNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(NN=C3C4=CC=CC=C42)C

Origin of Product

United States

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